molecular formula C10H14ClO3P B14258922 Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester CAS No. 434343-05-2

Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester

Cat. No.: B14258922
CAS No.: 434343-05-2
M. Wt: 248.64 g/mol
InChI Key: BGRYKOPZMGIBCJ-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester is a chemical compound with the molecular formula C10H14ClO3P and a molecular weight of 248.646 g/mol . This compound is known for its unique chemical structure, which includes a phosphonic acid ester group attached to a chlorinated and dimethyl-substituted phenyl ring.

Preparation Methods

The synthesis of phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester typically involves the esterification of phosphonic acid derivatives with the corresponding chlorinated and dimethyl-substituted phenol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then inhibit enzyme activity by binding to the active site or by interfering with protein phosphorylation pathways .

Comparison with Similar Compounds

Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester can be compared with other similar compounds such as:

  • Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, diethyl ester
  • Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dipropyl ester

These compounds share similar chemical structures but differ in the alkyl groups attached to the phosphonic acid ester. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .

Properties

CAS No.

434343-05-2

Molecular Formula

C10H14ClO3P

Molecular Weight

248.64 g/mol

IUPAC Name

1-chloro-2-dimethoxyphosphoryl-4,5-dimethylbenzene

InChI

InChI=1S/C10H14ClO3P/c1-7-5-9(11)10(6-8(7)2)15(12,13-3)14-4/h5-6H,1-4H3

InChI Key

BGRYKOPZMGIBCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)P(=O)(OC)OC

Origin of Product

United States

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